2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
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Overview
Description
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is a chemical compound known for its utility as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is a 4-aryl piperidine, which plays a crucial role in the optimization of drug-like properties by impacting the 3D orientation of the degrader and ternary complex formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(Piperidin-4-yl)benzaldehyde with a suitable acetic acid derivative under acidic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process involves molecular targets such as the proteasome and various signaling pathways involved in protein degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is unique due to its semi-flexible nature, which allows for optimal 3D orientation in PROTAC development. This flexibility enhances the efficiency of ternary complex formation and improves drug-like properties compared to more rigid linkers .
Properties
IUPAC Name |
2-(4-piperidin-4-ylphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOBOFAOAPCDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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